Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a difluoromethyl group attached to the imidazo[1,2-a]pyridine core, which is further esterified with an ethyl carboxylate group. The unique structure of this compound makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol . This reaction leads to the formation of the imidazo[1,2-a]pyridine core, which is then functionalized with a difluoromethyl group through various synthetic strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
Imidazo[1,2-a]pyridine analogues: These analogues have various substitutions on the imidazo[1,2-a]pyridine core, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other analogues.
Properties
Molecular Formula |
C11H10F2N2O2 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-17-11(16)9-8(10(12)13)14-7-5-3-4-6-15(7)9/h3-6,10H,2H2,1H3 |
InChI Key |
USTYNHQUXWECKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.